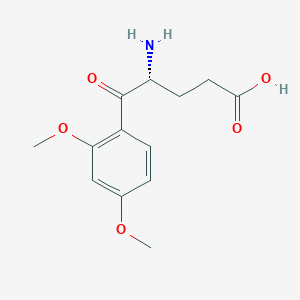

(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a dimethoxyphenyl group, and a keto group, makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2,4-dimethoxybenzaldehyde and amino acids. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino and dimethoxyphenyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted phenyl compounds, and various oxo derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of enzyme inhibitors and other bioactive molecules.

Medicine

In medicine, ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid is explored for its therapeutic potential. It is investigated for its role in treating various diseases, including cancer and neurological disorders.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid: shares similarities with compounds such as 2,4-dimethoxyphenylacetic acid and 2,4-dimethoxyphenylboronic acid.

2,4-Dimethoxyphenylacetic acid: Known for its use in organic synthesis and as a precursor for pharmaceuticals.

2,4-Dimethoxyphenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

Uniqueness

The uniqueness of ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid lies in its chiral nature and the presence of both amino and keto functional groups

Biological Activity

(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid, also known by its CAS number 315679-46-0, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological applications. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. These include:

- Anticancer Potential : Similar compounds have shown promising anticancer activities against various human tumor cell lines.

- Neuroprotective Effects : The compound may influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Anticancer Activity

A significant body of research has explored the anticancer properties of compounds structurally related to this compound. For instance:

- A study demonstrated that certain derivatives exhibited high antiproliferative activities against melanoma cells by disrupting microtubule formation and inducing cell cycle arrest at the G2/M phase .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1a | 518 A2 Melanoma | 5 | Microtubule disruption |

| 1c | 518 A2 Melanoma | 2.5 | G2/M cell cycle arrest |

Neuroprotective Effects

Preliminary studies suggest that the compound may provide neuroprotective effects through modulation of neurotransmitter systems. Its structural similarity to known neuroprotectants indicates potential pathways for further investigation into cognitive disorders.

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor in metabolic pathways relevant to cancer metabolism. For instance, it may inhibit fatty acid synthase (FASN), which is crucial for cancer cell proliferation and survival .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

-

Case Study on Melanoma Treatment :

- Researchers treated melanoma cells with related compounds and observed significant reductions in cell viability and alterations in cell cycle dynamics.

- The study indicated that these compounds could serve as lead candidates for further development in cancer therapeutics.

-

Neuroprotection in Animal Models :

- Animal studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting a pathway for developing treatments for diseases like Alzheimer's.

Properties

Molecular Formula |

C13H17NO5 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

(4R)-4-amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid |

InChI |

InChI=1S/C13H17NO5/c1-18-8-3-4-9(11(7-8)19-2)13(17)10(14)5-6-12(15)16/h3-4,7,10H,5-6,14H2,1-2H3,(H,15,16)/t10-/m1/s1 |

InChI Key |

QFODAZFJAIMDSD-SNVBAGLBSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)[C@@H](CCC(=O)O)N)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C(CCC(=O)O)N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.